molecular formula C13H13NO4 B12793244 2-(Dimethoxymethyl)quinoline-4-carboxylic acid CAS No. 6342-51-4

2-(Dimethoxymethyl)quinoline-4-carboxylic acid

Cat. No.: B12793244
CAS No.: 6342-51-4
M. Wt: 247.25 g/mol
InChI Key: YLDMUNHJYMEHPI-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)quinoline-4-carboxylic acid is a quinoline derivative with significant potential in various fields of chemistry, biology, and medicine. Quinoline compounds are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to form quinoline-2,4-dicarboxylic acid . Another method includes the Ullmann-type coupling reaction, where 2-bromobenzaldehyde reacts with sodium azide to form an azido complex intermediate .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve yield but also reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethoxymethyl)quinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1’-Biphenyl-4-yl)quinoline-4-carboxylic acid
  • 2-(2,2’-Bithienyl-5-yl)-6-methylquinoline-4-carboxylic acid
  • 2-Phenylquinoline-4-carboxylic acid derivatives

Uniqueness

2-(Dimethoxymethyl)quinoline-4-carboxylic acid stands out due to its unique dimethoxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry .

Properties

CAS No.

6342-51-4

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-(dimethoxymethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-17-13(18-2)11-7-9(12(15)16)8-5-3-4-6-10(8)14-11/h3-7,13H,1-2H3,(H,15,16)

InChI Key

YLDMUNHJYMEHPI-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NC2=CC=CC=C2C(=C1)C(=O)O)OC

Origin of Product

United States

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